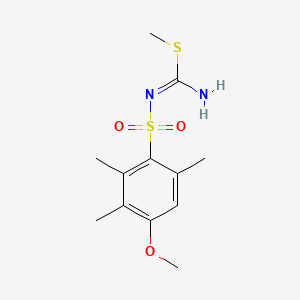
Mtr-S-methylisothiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mtr-S-methylisothiourea is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of thiourea and is often used as a guanidylating agent due to its efficiency in introducing guanidine groups into molecules .
准备方法
Synthetic Routes and Reaction Conditions: Mtr-S-methylisothiourea can be synthesized from 2-methyl-2-thiopseudourea sulfate and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride . The reaction typically involves the use of coupling reagents or metal-catalyzed guanidylation . Another method involves the reaction of cyclic thioureas with ketene dithioacetals to form an organic salt, which then reacts with primary and secondary α-haloketones to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: Mtr-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It is commonly used in substitution reactions to introduce guanidine groups into molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions include various guanidine derivatives, which are valuable in medicinal chemistry and other applications .
科学研究应用
Mtr-S-methylisothiourea has a wide range of scientific research applications:
Chemistry: It is used as a guanidylating agent to synthesize guanidine derivatives.
Biology: It has been studied for its protective effects against nephrotoxicity induced by mechlorethamine.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Mtr-S-methylisothiourea involves its ability to act as a guanidylating agent. It introduces guanidine groups into molecules, which can interact with various molecular targets and pathways. For example, it has been shown to inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative stress . It also induces apoptosis in herpes simplex virus-infected cells, highlighting its potential antiviral properties .
相似化合物的比较
S-Methylisothiourea hemisulfate salt: Similar in structure and function, used as an inhibitor of inducible nitric oxide synthase.
N,N’-Disubstituted aryl guanidines: Used in similar guanidylation reactions.
Cyclic thioureas: Used in the synthesis of various organic compounds.
Uniqueness: Mtr-S-methylisothiourea stands out due to its high efficiency as a guanidylating agent and its wide range of applications in different fields. Its ability to act as both an anti-inflammatory and antioxidant agent further enhances its value in medicinal research .
属性
分子式 |
C12H18N2O3S2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
methyl N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidothioate |
InChI |
InChI=1S/C12H18N2O3S2/c1-7-6-10(17-4)8(2)9(3)11(7)19(15,16)14-12(13)18-5/h6H,1-5H3,(H2,13,14) |
InChI 键 |
LCARMRMLFMRMAA-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/SC)C)C)OC |
规范 SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)SC)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)


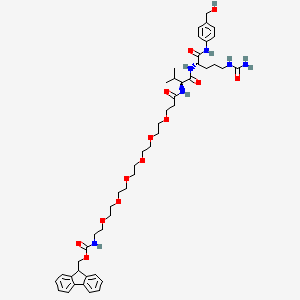
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
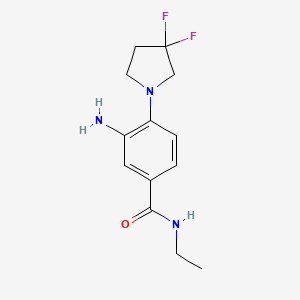
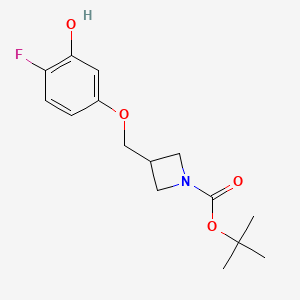
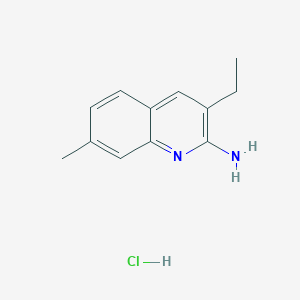
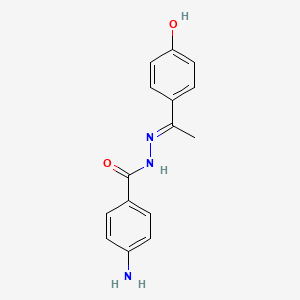
![[1-(1-Aminocyclobutanecarbonyl)piperidin-4-yl]methanol](/img/structure/B13723441.png)
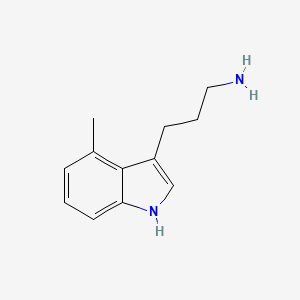
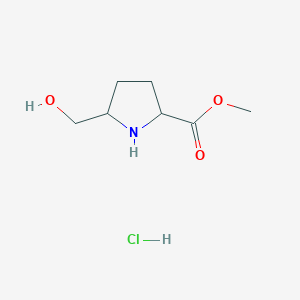
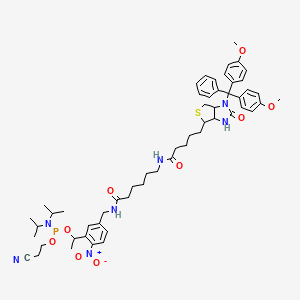
![Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13723469.png)
